molecular formula C22H24N6O.2HCl B1191986 CC 401 dihydrochloride

CC 401 dihydrochloride

Cat. No.: B1191986
M. Wt: 461.39
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

High affinity JNK inhibitor (Ki values are 25-50 nM). Inhibits JNK via competitive binding of the ATP-binding site of active, phosphorylated JNK. Exhibits > 40-fold selectivity for JNK over p38, ERK, IKK2, protein kinase C, Lck and ZAP70. Hepatoprotective. Also inhibits HCMV replication.

Scientific Research Applications

1. Unimolecular Reactions and Bonding Studies

  • Lauhon and Ho (2000) conducted a study to understand the breaking of C-H bonds in acetylene molecules and the formation of ethynyl and dicarbon. This type of research is relevant for understanding molecular transformations involving compounds like CC 401 dihydrochloride (Lauhon & Ho, 2000).

2. Countercurrent Chromatography in Natural Products

  • Friesen et al. (2015) provided insights into countercurrent chromatography, a technique that could be pertinent in the separation and analysis of complex compounds like this compound (Friesen et al., 2015).

3. Applications in Chemistry Education

  • Dori and Sasson (2008) discussed the role of computerized chemistry laboratories in enhancing students' understanding of chemical concepts, which could include studies related to compounds such as this compound (Dori & Sasson, 2008).

4. Carbon-Chloroprene in Marine Biofouling Prevention

  • Nakasono et al. (1993) explored the use of carbon-chloroprene sheets in preventing marine biofouling, demonstrating the application of chlorinated compounds in environmental protection, which may be relevant to the application of this compound (Nakasono et al., 1993).

5. Role in Glomerulonephritis

  • Flanc et al. (2007) investigated the use of CC-401 in a rat model of anti-glomerular basement membrane glomerulonephritis, showing the potential therapeutic applications of CC compounds (Flanc et al., 2007).

6. Atmospheric Chemistry and Climate Change

  • Xiao et al. (2010) and others have conducted studies on atmospheric chemistry, including the role of chlorinated compounds, which might be indirectly relevant to understanding the environmental impact of this compound (Xiao et al., 2010).

7. Photocatalysis in Water Purification

  • Hsiao, Lee, and Ollis (1983) explored the use of TiO2 photocatalyst for mineralizing chloromethanes in water, a process that could be relevant for understanding how this compound interacts in aquatic environments (Hsiao, Lee, & Ollis, 1983).

Properties

Molecular Formula

C22H24N6O.2HCl

Molecular Weight

461.39

Synonyms

3-[3-[2-(1-Piperidinyl)ethoxy]phenyl]-5-(1H-1,2,4-triazol-5-yl)-1H-indazole dihydrochloride

Origin of Product

United States

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